molecular formula C10H8ClNS B1391902 2-(5-Chloro-2-thienyl)-3-methylpyridine CAS No. 1187170-17-7

2-(5-Chloro-2-thienyl)-3-methylpyridine

Cat. No. B1391902
M. Wt: 209.7 g/mol
InChI Key: GKXBDRIFLMILFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-thienyl)-3-methylpyridine, also known as CTMP, is a novel psychoactive substance that belongs to the pyridine class of compounds. It was first synthesized in 2003 by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, CTMP has gained significant attention in the scientific community due to its potential applications as a research tool in the field of neuroscience.

Scientific Research Applications

Synthesis and Purification Processes

  • Separation and Purification Methods : 2-(5-Chloro-2-thienyl)-3-methylpyridine, as an important intermediate in medicines and pesticides, has been studied for separation and purification using methods like extraction, distillation, and column chromatography. These methods have achieved high purity levels, surpassing 99% (Su Li, 2005).

  • Synthesis Approaches : Synthesis of related compounds such as 2-chloro-5-methylpyridine-3-carbaldehyde imines has been conducted, which are crucial in the production of biologically active molecules and pesticides. This synthesis involved acetylating Schiff bases and cyclization under specific conditions, resulting in high yields (B. Gangadasu et al., 2002).

Application in Biological Activities and Chemical Reactions

  • Antimicrobial Activity : Certain derivatives of 2-chloro-5-methylpyridine, such as 2-chloro-5-methylpyridine-3-olefin derivatives, have been synthesized and studied for their antimicrobial activities. These derivatives exhibited comparable antifungal activity to standard treatments (B. Gangadasu et al., 2009).

  • Cyclometalated Iridium Dyes : Research has explored the use of 2-thienyl-perimidine-based ligands for constructing light-harvesting iridium(III) complexes. These complexes, including 2-(2-thienyl)perimidines, have shown promising optical and electronic properties, particularly in dye-sensitized solar cells (P. Kalle et al., 2022).

  • Pesticide Intermediates : The compound has been discussed in the context of its application as an intermediate in pesticide production, particularly in the synthesis of nicotine pesticides (Yang Yi, 2005).

  • Coordination Compounds : Studies have synthesized new coordination compounds of copper(II) and cobalt(II) with 2-chloro-5-methylpyridine isomer cations. These compounds have been investigated for their unique structural properties and potential applications in magnetic and electronic devices (O. Shakirova et al., 2020).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-3-2-6-12-10(7)8-4-5-9(11)13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXBDRIFLMILFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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